

A Technical Guide to CK2-IN-14: Mechanism of Action and Holoenzyme Interaction

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Compound of Interest

Compound Name: CK2-IN-14

Cat. No.: B15542664

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Executive Summary

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, and its dysregulation is strongly linked to oncogenesis. Consequently, CK2 has emerged as a significant target for cancer therapy. This document provides a comprehensive technical overview of **CK2-IN-14** (also referred to as "compound 14" in primary literature), a novel ATP-competitive inhibitor built on a 4,5,6,7-tetrabromobenzotriazole (TBB) scaffold. We consolidate quantitative data on its inhibitory potency and selectivity, detail its binding mode within the catalytic site of the CK2 α subunit, and provide the experimental protocols used for its synthesis, characterization, and structural determination.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved kinase essential for cell viability.^[1] It typically exists as a heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and a dimer of two regulatory β subunits (CK2 $\alpha_2\beta_2$).^{[1][2]} The catalytic subunits house the ATP-binding site and are constitutively active.^[2] The regulatory β subunits, while not essential for catalysis, modulate substrate specificity and holoenzyme stability.^[2]

CK2 is a pleiotropic kinase, phosphorylating hundreds of substrates involved in key signaling pathways that control cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR,

Wnt/ β -catenin, and NF- κ B pathways.[3] Its overexpression in numerous cancers is correlated with poor prognosis, making it an attractive therapeutic target.[4]

CK2-IN-14: A Benzotriazole-Based Inhibitor

CK2-IN-14 is a derivative of 4,5,6,7-tetrabromobenzotriazole (TBB), a known class of CK2 inhibitors.[4] It was synthesized using a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) "click chemistry" approach, which allows for the facile creation of diverse derivatives.[4][5] This inhibitor was designed to target the ATP-binding pocket of the CK2 catalytic subunit.

Quantitative Inhibitor Profile

The inhibitory activity and cytotoxic effects of **CK2-IN-14** have been quantified through various assays. The data reveals a potent inhibitor with micromolar efficacy against the CK2 α catalytic subunit and notable cytotoxic effects against several cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound	Target Kinase	K _i (μM)
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| **CK2-IN-14** | Human CK2 α | 1.04 ± 0.13 [5] |

Table 2: Cytotoxic Activity (LC₅₀) in Cancer Cell Lines

Cell Line	Cancer Type	LC ₅₀ (μM)
Jurkat T-cell	Human Leukemia	>25[5]
L1210	Murine Leukemia	15.6 ± 1.1 [5]
MDA-MB 231	Human Breast Adenocarcinoma	16.7 ± 1.2 [5]

| MCF-7 | Human Breast Adenocarcinoma | 12.3 ± 0.9 [5] |

Table 3: Kinase Selectivity Profile of **CK2-IN-14** The selectivity of **CK2-IN-14** was assessed at a concentration of 10 μM against a panel of 24 kinases using the KINOMEScan™ methodology.

The results are expressed as the percentage of the kinase that remains bound to the ligand-coated beads, where a lower percentage indicates stronger inhibition.

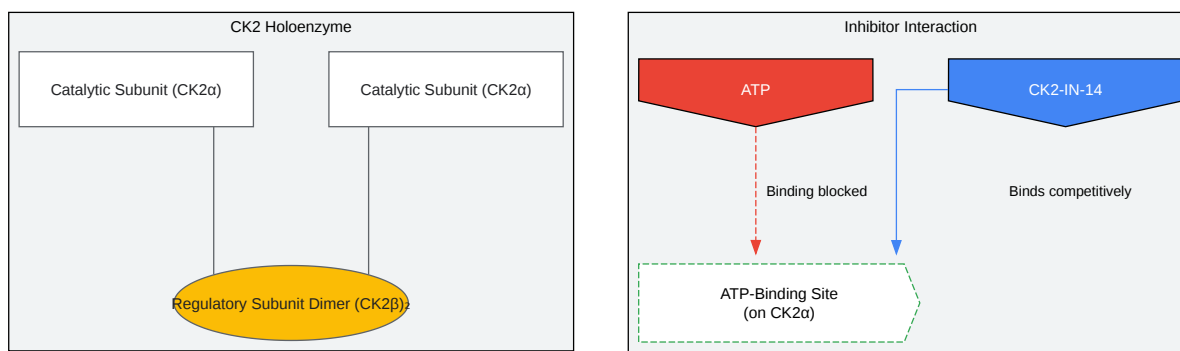
Kinase Target	% Control	Kinase Target	% Control
CK2 α	1.0	GSK3 β	99.0
CK2 α'	1.0	JNK1	102.0
PIM1	2.5	MEK1	96.0
DYRK1A	3.5	p38 α	100.0
DYRK1B	10.0	p38 β	100.0
HIPK2	16.0	p38 δ	100.0
PIM2	20.0	p38 γ	100.0
DYRK2	28.0	PAK2	100.0
CDK2	96.0	RAF1	100.0
ERK1	100.0	SRC	100.0
ERK2	100.0	ZAP70	100.0

Data adapted from
Świder et al., 2015.

The results
demonstrate high
selectivity for CK2
isoforms and
PIM/DYRK family
kinases over other
tested kinases.[5]

Mechanism of Interaction with the CK2 Holoenzyme

CK2-IN-14 functions as an ATP-competitive inhibitor, binding directly to the catalytic site located on the CK2 α subunit of the holoenzyme. This interaction blocks the binding of ATP, thereby preventing the phosphorylation of CK2 substrates.



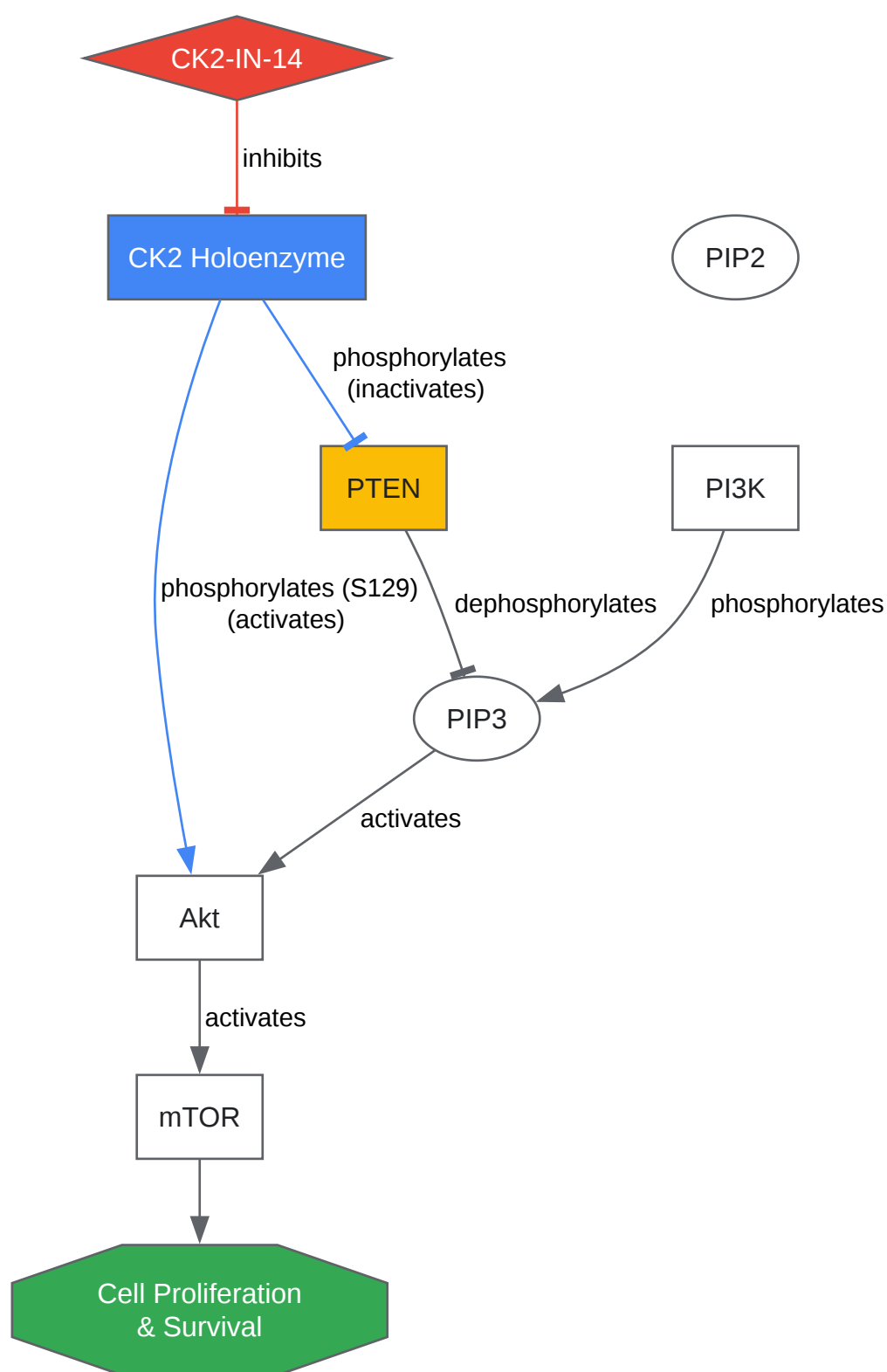
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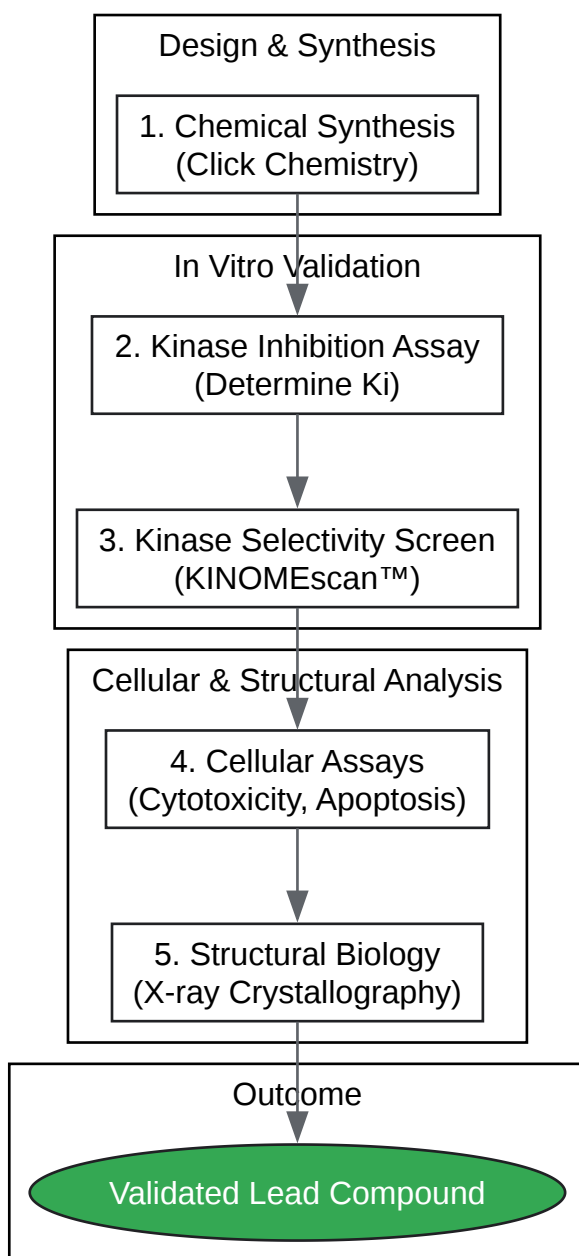
Caption: Mechanism of **CK2-IN-14** competitive inhibition.

Crystallographic analysis of **CK2-IN-14** in complex with a truncated version of human CK2 α (residues 1-335) confirms its binding within the ATP pocket.[6] The tetrabromobenzotriazole core occupies the adenine-binding region, a common feature for this class of inhibitors. The orientation of the inhibitor's side chain was observed to differ slightly depending on the crystallization method (co-crystallization vs. soaking), highlighting the dynamic nature of the interaction within the active site.[6] The triazole ring was noted to coordinate with Asp120.[6] While these structural studies were performed on the isolated catalytic subunit, the binding site is located on this subunit within the fully assembled holoenzyme.

Impact on Cellular Signaling Pathways

By inhibiting CK2, **CK2-IN-14** can modulate downstream signaling pathways critical for cancer cell survival and proliferation. One of the most important is the PI3K/Akt pathway, where CK2 plays a pro-survival role by directly phosphorylating and activating Akt (at Ser129) and inactivating the tumor suppressor PTEN.





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